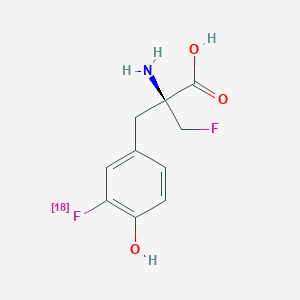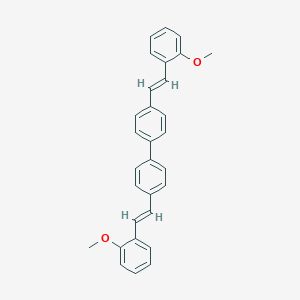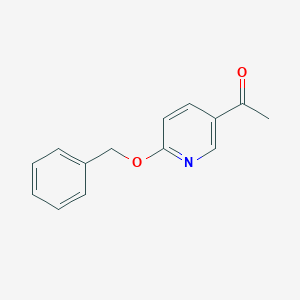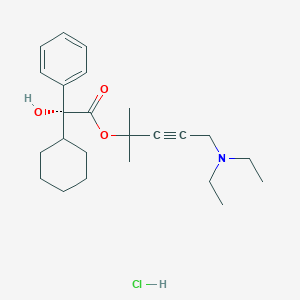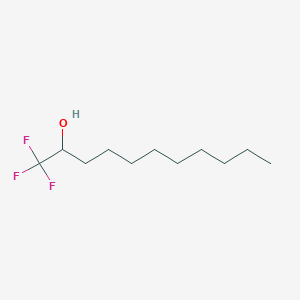![molecular formula C13H8F9N2OSb B064915 Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium CAS No. 175676-17-2](/img/structure/B64915.png)
Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium is a complex chemical compound that has garnered significant interest in various scientific fields. This compound is notable for its unique structure, which combines the properties of hexafluoroantimony with a diazonium group attached to a trifluoromethoxy-substituted biphenyl system. Its applications span across organic synthesis, catalysis, and material science, making it a valuable tool for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium typically involves the diazotization of 2-[2-(trifluoromethoxy)phenyl]aniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then reacted with hexafluoroantimonate to form the final compound.
Reaction Conditions:
- Temperature: 0-5°C to maintain the stability of the diazonium salt.
- Solvent: Aqueous or mixed aqueous-organic solvents are commonly used.
- Reagents: Sodium nitrite, hydrochloric acid, and hexafluoroantimonate.
Industrial Production Methods
While the industrial production of this specific compound is not widely documented, the general principles of diazonium salt synthesis and handling apply. Large-scale production would require stringent control of reaction conditions to ensure safety and yield. Continuous flow reactors might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, leading to the formation of substituted biphenyl derivatives.
Coupling Reactions: It can participate in azo coupling reactions with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Copper(I) halides (Sandmeyer reaction), potassium iodide, and water.
Coupling Reactions: Phenols, amines, and alkaline conditions.
Reduction Reactions: Hypophosphorous acid or stannous chloride.
Major Products
Substitution: Halogenated biphenyls, hydroxylated biphenyls, and cyanobiphenyls.
Coupling: Azo dyes and pigments.
Reduction: 2-[2-(trifluoromethoxy)phenyl]aniline.
科学研究应用
Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium is utilized in various scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of complex organic molecules, particularly in the formation of substituted biphenyls and azo compounds.
Catalysis: The compound is used in catalytic processes, including cross-coupling reactions and polymerization.
Material Science: It is employed in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Research: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of dyes, pigments, and specialty chemicals.
作用机制
Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium can be compared with other diazonium salts and fluoroantimonate compounds:
Diazonium Salts: Compared to other diazonium salts, this compound offers enhanced stability and reactivity due to the presence of the hexafluoroantimonate anion.
Fluoroantimonate Compounds: Similar to other fluoroantimonate compounds, it exhibits high reactivity and stability, making it suitable for various synthetic applications.
相似化合物的比较
- 4-Nitrobenzenediazonium tetrafluoroborate
- 2,4,6-Trichlorobenzenediazonium hexafluorophosphate
- 2,4-Difluorobenzenediazonium hexafluorophosphate
属性
IUPAC Name |
hexafluoroantimony(1-);2-[2-(trifluoromethoxy)phenyl]benzenediazonium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N2O.6FH.Sb/c14-13(15,16)19-12-8-4-2-6-10(12)9-5-1-3-7-11(9)18-17;;;;;;;/h1-8H;6*1H;/q+1;;;;;;;+5/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXILDMRVYWLKI-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(F)(F)F)[N+]#N.F[Sb-](F)(F)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F9N2OSb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380441 |
Source


|
| Record name | 2'-(Trifluoromethoxy)[1,1'-biphenyl]-2-diazonium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175676-17-2 |
Source


|
| Record name | 2'-(Trifluoromethoxy)[1,1'-biphenyl]-2-diazonium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
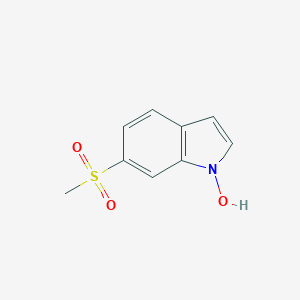
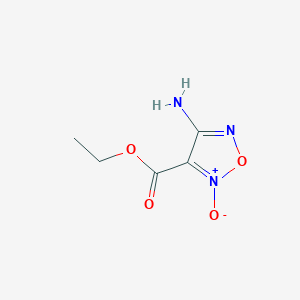
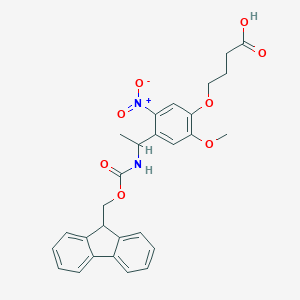
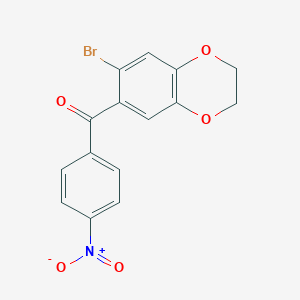
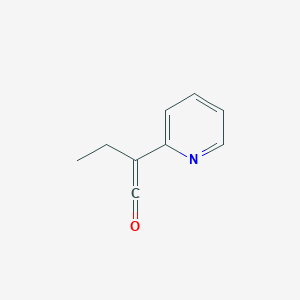
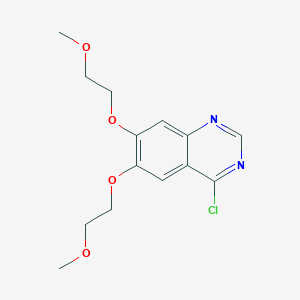
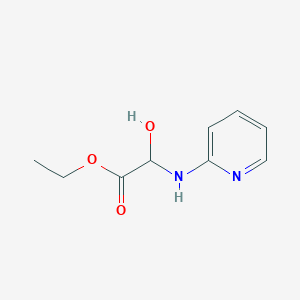
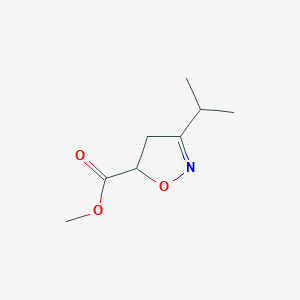
![Furo[2,3-b]pyridine, 3-(1-methylethyl)-(9CI)](/img/structure/B64855.png)
